molecular formula C18H22FeO2 B15133858 Ferrocene, 1,1'-bis(1-oxobutyl)-

Ferrocene, 1,1'-bis(1-oxobutyl)-

Cat. No.: B15133858
M. Wt: 326.2 g/mol
InChI Key: DOVRUQRMYVOCTB-UHFFFAOYSA-L
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Description

Ferrocene, 1,1'-bis(1-oxobutyl)- (CAS 1274-06-2), also known as 1,1'-dibutyrylferrocene, is a 1,1'-disubstituted ferrocene derivative featuring two 1-oxobutyl (butyryl) groups attached to the cyclopentadienyl rings. Its molecular formula is C₁₈H₂₂FeO₂, with a molecular weight of 326.21 g/mol. The compound is a solid with 98% purity and is commercially available for laboratory use .

Properties

IUPAC Name

1-cyclopenta-2,4-dien-1-ylidenebutan-1-olate;iron(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H12O.Fe/c2*1-2-5-9(10)8-6-3-4-7-8;/h2*3-4,6-7,10H,2,5H2,1H3;/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOVRUQRMYVOCTB-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=C1C=CC=C1)[O-].CCCC(=C1C=CC=C1)[O-].[Fe+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FeO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

The preparation of Ferrocene, 1,1’-bis(1-oxobutyl)- typically involves the acylation of ferrocene. One common method is the Friedel-Crafts acylation, where ferrocene reacts with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

Fe(C5H5)2+2CH3CH2CH2COClAlCl3Fe(C5H4COCH2CH2CH3)2+2HCl\text{Fe(C}_5\text{H}_5\text{)}_2 + 2 \text{CH}_3\text{CH}_2\text{CH}_2\text{COCl} \xrightarrow{\text{AlCl}_3} \text{Fe(C}_5\text{H}_4\text{COCH}_2\text{CH}_2\text{CH}_3\text{)}_2 + 2 \text{HCl} Fe(C5​H5​)2​+2CH3​CH2​CH2​COClAlCl3​​Fe(C5​H4​COCH2​CH2​CH3​)2​+2HCl

Industrial Production Methods:

Industrial production of Ferrocene, 1,1’-bis(1-oxobutyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ferrocene, 1,1’-bis(1-oxobutyl)- can undergo oxidation to form ferricenium ions. This is typically achieved using oxidizing agents such as ferric chloride (FeCl3) or ceric ammonium nitrate (CAN).

    Reduction: The compound can be reduced back to its neutral state using reducing agents like sodium borohydride (NaBH4).

    Substitution: The butanoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: FeCl3, CAN, in solvents like acetonitrile or dichloromethane.

    Reduction: NaBH4 in ethanol or methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products:

Scientific Research Applications

Ferrocene, 1,1'-bis(1-oxobutyl)-, a derivative of ferrocene, is an organometallic compound featuring two 1-oxobutyl substituents on a ferrocene core. Ferrocene itself consists of an iron atom sandwiched between two cyclopentadienyl rings, a structure that contributes to its stability and unique chemical properties. The addition of 1-oxobutyl groups modifies the electronic characteristics and reactivity of the ferrocene scaffold, making it useful in various applications.

Scientific Research Applications

  • Chemistry Ferrocene, 1,1'-bis(1-oxobutyl)-, is used as a precursor in the synthesis of various organometallic compounds. Its structure allows exploration of new catalytic processes and the development of novel materials.
  • Biology and Medicine Ferrocene derivatives are studied for their potential as anticancer agents in biological research. Ferrocene's ability to generate reactive oxygen species (ROS) through redox reactions makes it a candidate for targeted cancer therapies. Research indicates that ferrocene derivatives can exhibit antibacterial and anticancer properties, with the potential to act as enzyme inhibitors or disrupt cellular processes.

Industrial Applications

In the industrial sector, ferrocene derivatives are used as additives in fuels to improve combustion efficiency and reduce emissions. They are also employed in developing advanced materials such as polymers and nanocomposites.

The chemical behavior of ferrocene derivatives includes electrophilic substitution reactions due to the electron-rich nature of the cyclopentadienyl rings. Potential reactions for 1,1'-bis(1-oxobutyl)-ferrocene include:

  • Acylation
  • Alkylation
  • Formylation

The synthesis of ferrocene, 1,1'-bis(1-oxobutyl)-, can be achieved through various methods:

  • Directed C-H activation
  • Cross-coupling reactions
  • Electrophilic substitution

Mechanism of Action

The mechanism of action of Ferrocene, 1,1’-bis(1-oxobutyl)- involves its redox properties. The compound can undergo reversible oxidation and reduction, which allows it to participate in electron transfer reactions. This redox activity is crucial in its applications as a catalyst and in biological systems where it can induce oxidative stress in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Groups and Structural Features

  • Target Compound: Substituents: Two 1-oxobutyl (butyryl) groups.
  • Phosphinoferrocenes (e.g., 1,1'-bis(diphenylphosphino)ferrocene, dppf): Substituents: Phosphine groups (e.g., -PPh₂, -PtBu₂). Applications: Widely used as ligands in transition metal catalysis (e.g., Pd, Ni, Rh complexes). Alkyl substituents on phosphinoferrocenes reduce oxidation potentials (e.g., di-tert-butyl derivatives oxidize at less positive potentials than diphenyl analogs) .
  • Bis(sulfonyl)ferrocenes (e.g., 1,1′-bis(sulfonylchloride)ferrocene): Substituents: Sulfonyl chloride (-SO₂Cl) or sulfonamide (-SO₂NR₂) groups. Applications: Precursors for bioconjugates (e.g., sulfonamide-linked peptides) and ferrocenophanes. Reactivity with amines under wet conditions is notable .
  • Bis(amide)ferrocenes :

    • Substituents : Amide (-CONR₂) groups.
    • Structural Similarities : Share hydrogen-bonding motifs with bis(sulfonamide) derivatives, enabling supramolecular assembly .
  • 1,1′-Bis(phenylethynyl)ferrocene :

    • Substituents : Ethynylphenyl groups.
    • Applications : Building block for macrocycles and conjugated polymers .

Electrochemical Properties

  • Phosphinoferrocenes: Oxidation potentials are sensitive to substituents. For example: [Pd(dppf)Cl₂] (dppf = 1,1'-bis(diphenylphosphino)ferrocene) oxidizes at +0.85 V vs. Ag/AgCl. Alkyl-substituted analogs (e.g., di-tert-butyl) exhibit ~0.2 V less positive potentials due to electron donation .
  • 1,1'-bis(1-oxobutyl)ferrocene: The electron-withdrawing ketones likely shift oxidation to more positive potentials compared to alkylphosphino derivatives, though specific data are unavailable.

Biological Activity

Ferrocene, 1,1'-bis(1-oxobutyl)- is a derivative of the well-established organometallic compound ferrocene, characterized by its unique "sandwich" structure comprising an iron atom sandwiched between two cyclopentadienyl rings. This specific derivative features two 1-oxobutyl substituents at the 1,1'-positions of the ferrocene core, which significantly influences its chemical behavior and biological activity. This article explores the biological activity of this compound, focusing on its potential applications in medicine and biochemistry.

The synthesis of Ferrocene, 1,1'-bis(1-oxobutyl)- typically involves Friedel-Crafts acylation, where ferrocene reacts with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction can be summarized as follows:

Fe C5H5 2+2CH3CH2CH2COClAlCl3Fe C5H4COCH2CH2CH3)2+2HCl\text{Fe C}_5\text{H}_5\text{ }_2+2\text{CH}_3\text{CH}_2\text{CH}_2\text{COCl}\xrightarrow{\text{AlCl}_3}\text{Fe C}_5\text{H}_4\text{COCH}_2\text{CH}_2\text{CH}_3)_2+2\text{HCl}

This modification enhances the electronic properties and reactivity of the ferrocene scaffold, making it a subject of interest for both theoretical studies and practical applications in biological contexts.

Anticancer Properties

Research indicates that ferrocene derivatives exhibit significant anticancer activity. The mechanism is primarily attributed to their ability to generate reactive oxygen species (ROS) through redox reactions. This property allows them to induce oxidative stress selectively in cancer cells, leading to apoptosis. A study highlighted the cytotoxic effects of various ferrocene-based compounds on different cancer cell lines, including triple-negative breast cancer (TNBC) cells (MDA-MB-231), where Ferrocene, 1,1'-bis(1-oxobutyl)- demonstrated promising results .

Table 1: Cytotoxicity of Ferrocene Derivatives

CompoundIC50 (µM)Cancer Cell Line
Ferrocene, 1,1'-bis(1-oxobutyl)-0.035 ± 0.005MDA-MB-231
Monophenol complex0.41 ± 0.01HCT116
Diphenol complex0.79 ± 0.29A-375

This table summarizes the IC50 values for various compounds against selected cancer cell lines, illustrating the potent activity of Ferrocene derivatives .

The biological activity of Ferrocene, 1,1'-bis(1-oxobutyl)- is closely linked to its redox properties. It can undergo reversible oxidation to form ferricenium ions when exposed to oxidizing agents like ferric chloride (FeCl3). This oxidation process is crucial for its anticancer efficacy as it enhances ROS generation within cancer cells .

Other Biological Activities

Beyond anticancer properties, ferrocene derivatives have shown antibacterial activity and potential as enzyme inhibitors. The unique electronic characteristics imparted by substituents like 1-oxobutyl groups may enhance their interaction with biological targets such as proteins and nucleic acids. Studies employing molecular docking techniques have provided insights into how these compounds interact with biomolecules at a molecular level .

Case Studies

Several case studies have been conducted to evaluate the biological activities of ferrocene derivatives:

  • Study on MDA-MB-231 Cells : This study demonstrated that Ferrocene, 1,1'-bis(1-oxobutyl)- generates significantly higher levels of ROS compared to other derivatives, leading to enhanced cytotoxicity against TNBC cells.
  • Antibacterial Activity Assessment : Another investigation revealed that certain ferrocene derivatives exhibit promising antibacterial properties against Gram-positive and Gram-negative bacteria, suggesting their potential as novel antimicrobial agents.

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